3-(4-CHLOROPHENYL)-5-(2-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDROPYRAZOLE
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Overview
Description
3-(4-CHLOROPHENYL)-5-(2-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDROPYRAZOLE is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of chlorophenyl, fluorophenyl, and phenyl groups attached to the pyrazole ring, making it a molecule of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-5-(2-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDROPYRAZOLE typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction may also require the use of catalysts like acetic anhydride or p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-5-(2-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDROPYRAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Pyrazole derivatives with additional oxygen-containing functional groups.
Reduction: Dihydropyrazole derivatives with reduced double bonds.
Substitution: Phenyl rings with substituted functional groups like alkyl, alkoxy, or amino groups.
Scientific Research Applications
3-(4-CHLOROPHENYL)-5-(2-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDROPYRAZOLE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-5-(2-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDROPYRAZOLE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-CHLOROPHENYL)-1-(2-FLUOROPHENYL)-1H-PYRAZOL-4-YL)METHANOL
- 1-(2-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL)METHANOL
- 3-(4-CHLOROPHENYL)-1-(2,4-DIFLUOROPHENYL)-1H-PYRAZOL-4-YL)METHANOL
Uniqueness
3-(4-CHLOROPHENYL)-5-(2-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDROPYRAZOLE is unique due to its specific combination of chlorophenyl, fluorophenyl, and phenyl groups attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-(2-fluorophenyl)-2-phenyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2/c22-16-12-10-15(11-13-16)20-14-21(18-8-4-5-9-19(18)23)25(24-20)17-6-2-1-3-7-17/h1-13,21H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOBGMSBFQUGCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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